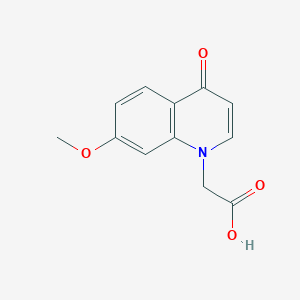

2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-methoxy-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-17-8-2-3-9-10(6-8)13(7-12(15)16)5-4-11(9)14/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJVHMZCTXPSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 4-Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to induce apoptosis in human cancer cells by affecting cell cycle regulation and promoting pro-apoptotic pathways .

Mechanism of Action

The mechanism through which 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid exerts its effects involves the inhibition of key enzymes and pathways associated with cancer progression. Studies suggest that these compounds may target specific receptors or enzymes involved in tumor growth and metastasis, thereby slowing down or halting cancer development .

Biological Activities

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities. The compound under discussion has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid allows for interaction with bacterial enzymes and cellular components, leading to inhibition of bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that quinoline derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This property could be beneficial in treating conditions characterized by excessive inflammation .

Synthetic Methodologies

Synthesis Pathways

The synthesis of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid can be achieved through several methodologies. One common approach involves the cyclization of appropriate precursors under controlled conditions to yield the desired quinoline structure. Detailed protocols often include the use of solvents like methanol or DMSO and catalysts such as sodium methanolate .

Optimization of Yield

Research has focused on optimizing the synthesis process to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency. The careful selection of reaction conditions can lead to higher purity and yield of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Ring Saturation: The 3,4-dihydroquinoline variant (SH-7541) exhibits partial saturation, reducing aromaticity and possibly altering conformational flexibility .

- Scaffold Differences: Replacing quinoline with isoquinoline (QN-1633) shifts the nitrogen position, which may affect binding to biological targets like kinases or topoisomerases .

Physicochemical Properties

- Solubility: The acetic acid moiety improves water solubility, but the 7-methoxy group may counterbalance this by increasing hydrophobicity. In contrast, the non-methoxy analog (C₁₁H₉NO₃) is likely more polar .

- Molecular Weight: The target compound (C₁₂H₁₁NO₄, ~233.2 g/mol) is heavier than its non-methoxy counterpart (203.2 g/mol), which could influence pharmacokinetics .

Biological Activity

2-(7-Methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid, a derivative of the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

The presence of the methoxy and carboxylic acid functional groups contributes to its solubility and potential interactions with biological targets.

Synthesis

The synthesis of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves multi-step organic reactions starting from simple quinoline derivatives. Recent methodologies have focused on optimizing yields and purity through various catalytic processes.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, a study reported that derivatives of quinoline exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values as low as 1.2 µM . The mechanism of action involves inducing apoptosis through cell cycle arrest at the G2/M phase and activation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial activity. A related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the quinoline structure can enhance antibacterial efficacy . The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid exhibits anti-inflammatory effects. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

The biological activity of 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing proliferation.

- Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine production.

Q & A

What are the optimal synthetic routes for 2-(7-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid to achieve high purity and yield?

Basic Research Focus

The synthesis of this compound typically involves cyclization and functionalization of quinoline precursors. For example, derivatives of 4-hydroxyquinolin-3-ylacetic acid (structurally analogous) are synthesized via acid-catalyzed cyclization of substituted anilines with diketene intermediates, followed by methoxylation at the 7-position . Key reagents include acetic acid and hydrochloric acid, with reaction times optimized between 15 minutes to several hours depending on temperature . Purity (>97%) can be achieved using recrystallization in ethanol-water mixtures, as demonstrated in similar quinoline syntheses .

Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

Basic Research Focus

1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming the quinoline backbone and acetic acid sidechain. For instance, NMR chemical shifts for the methoxy group (δ ~3.8–4.0 ppm) and carbonyl protons (δ ~8.1–8.3 ppm) are diagnostic . IR spectroscopy further validates the 4-oxo group (stretching at ~1680 cm⁻¹) and carboxylic acid moiety (~1700 cm⁻¹). SMILES notations (e.g., COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O) and InChIKey identifiers (e.g., ATQXNYQCZFMIKY-UHFFFAOYSA-N) from PubChem provide additional validation .

How can computational quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Reaction path searches using density functional theory (DFT) can predict regioselectivity in methoxylation or substitution reactions. For example, ICReDD’s methodology integrates quantum chemical calculations to identify transition states and optimize reaction coordinates, reducing trial-and-error experimentation . Computational docking studies (e.g., with cyclooxygenase enzymes) may predict anti-inflammatory activity, as seen in structurally related 4-hydroxyquinolin-3-ylacetic acid derivatives .

What experimental strategies resolve contradictions in reported bioactivity data across different studies?

Advanced Research Focus

Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) often arise from assay conditions or structural analogs. To address this:

- Standardize assay protocols (e.g., consistent cell lines, IC50 determination methods).

- Compare analogs: For example, 7-methoxy substitution may enhance metabolic stability but reduce solubility, altering activity .

- Use multivariate statistical analysis to isolate variables (e.g., lipophilicity vs. hydrogen bonding) impacting bioactivity .

How to apply Design of Experiments (DOE) to optimize reaction conditions for novel derivatives?

Advanced Research Focus

DOE minimizes experimental runs while maximizing data quality. Key factors include:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response surfaces : Yield, purity, reaction time.

- Statistical tools : Plackett-Burman designs for screening significant factors, followed by Central Composite Design (CCD) for optimization . For example, a 2³ factorial design could optimize methoxylation efficiency in quinoline derivatives .

What are the challenges in elucidating the reaction mechanism of this compound under varying catalytic conditions?

Advanced Research Focus

Mechanistic studies require a combination of kinetic isotope effects (KIEs), trapping of intermediates, and computational modeling. Challenges include:

- Identifying transient intermediates (e.g., quinone methides) via LC-MS or in situ IR.

- Resolving competing pathways (e.g., acid-catalyzed vs. radical-mediated methoxylation) using isotopic labeling (e.g., D2O for proton transfer studies) .

- Validating computational mechanistic models (e.g., Gibbs free energy profiles) with experimental kinetics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.